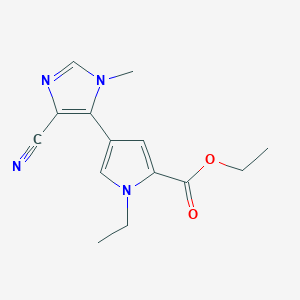
Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxylate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrrole ring substituted with an ethyl ester group, a cyano group, and an imidazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the ethyl ester group. The cyano group and the imidazole ring are then added through subsequent reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and solvents.
Chemical Reactions Analysis
Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or imidazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The cyano group and imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxylate can be compared with similar compounds such as:
Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate: This compound has a nitro group instead of a hydrogen atom on the pyrrole ring, which may alter its reactivity and applications.
Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxamide:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
Molecular Formula |
C14H16N4O2 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 4-(5-cyano-3-methylimidazol-4-yl)-1-ethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H16N4O2/c1-4-18-8-10(6-12(18)14(19)20-5-2)13-11(7-15)16-9-17(13)3/h6,8-9H,4-5H2,1-3H3 |
InChI Key |
NTQDXWSVSMBLRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=C1C(=O)OCC)C2=C(N=CN2C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


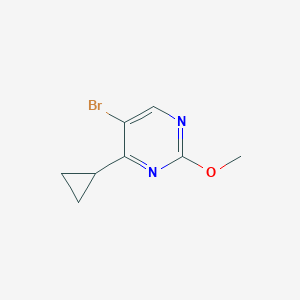
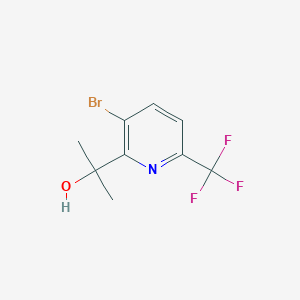
![4'-Amino[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13977680.png)
![5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B13977689.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13977697.png)
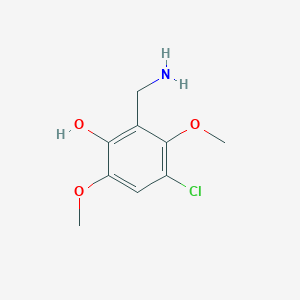
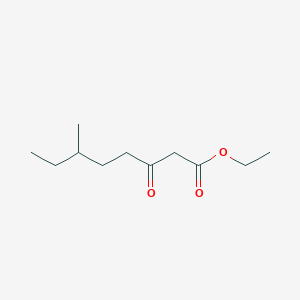
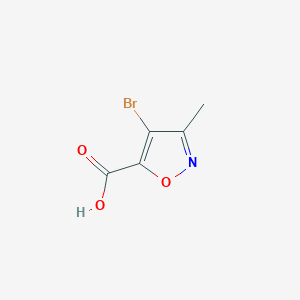
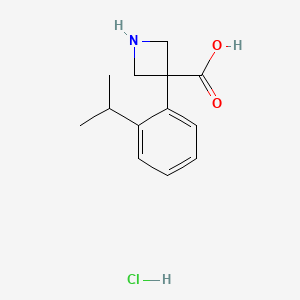
![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)
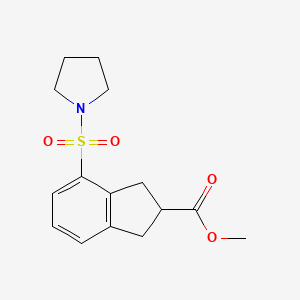

![5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B13977732.png)

